molecular formula C8H9ClF2N2O3 B1431285 5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1384427-30-8

5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1431285
CAS No.: 1384427-30-8
M. Wt: 254.62 g/mol
InChI Key: JWAHWBGWQJTYSA-UHFFFAOYSA-N
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Description

5-(Chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound with a unique structure that combines several functional groups, including a chlorodifluoromethyl group, a hydroxyethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorodifluoromethyl Group: The chlorodifluoromethyl group can be introduced via halogenation reactions, often using reagents such as chlorodifluoromethane or similar halogenated compounds.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is typically added through nucleophilic substitution reactions, where an appropriate nucleophile reacts with an electrophilic precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include alcohols or aldehydes.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biochemical processes.

Medicine

In medicine, the compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industrial applications, the compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
  • 5-(Difluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
  • 5-(Trifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms in the same functional group. This combination can significantly influence the compound’s reactivity and interaction with biological targets, offering distinct advantages in specific applications.

Properties

IUPAC Name

5-[chloro(difluoro)methyl]-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2O3/c1-4-5(7(15)16)6(8(9,10)11)13(12-4)2-3-14/h14H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAHWBGWQJTYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)(F)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131613
Record name 5-(Chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384427-30-8
Record name 5-(Chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384427-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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